3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Description
Nomenclature and Structural Description
The precise identification and structural understanding of a chemical compound are founded on systematic nomenclature and a detailed description of its framework.
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming bridged bicyclic systems, the name "8-Oxa-6-azabicyclo[3.2.1]octan-7-one" is the correct designation for this compound. The numbering of the bicyclo[3.2.1]octane system begins at one of the two bridgehead atoms, proceeds along the longest path to the second bridgehead (atoms 1-5), continues along the next longest path (atoms 6-7), and finally numbers the shortest, single-atom bridge as position 8. Therefore, the oxygen heteroatom constitutes the bridge at position 8, the nitrogen atom is at position 6, and the carbonyl group of the lactam is at position 7.
While the name "3-Oxa-6-azabicyclo[3.2.1]octan-7-one" is specified in the subject, it represents a different constitutional isomer and is not the standard name for the widely studied compound. The most frequently used alias in scientific literature for 8-Oxa-6-azabicyclo[3.2.1]octan-7-one is the acronym BOL . researchgate.net
| Identifier | Value |
|---|---|
| Preferred IUPAC Name | 8-Oxa-6-azabicyclo[3.2.1]octan-7-one |
| Common Alias | BOL researchgate.net |
| CAS Number | 49831-29-0 guidechem.com |
| Molecular Formula | C₆H₉NO₂ guidechem.com |
| Molecular Weight | 127.14 g/mol guidechem.com |
The core of BOL is a bicyclo[3.2.1]octane skeleton, which is a structural motif found in numerous natural products. researchgate.netrsc.org This framework is comprised of a six-membered ring and a five-membered ring fused together in a bridged configuration. The structure contains three key functional elements:
A Lactam: A cyclic amide group is integrated into the six-membered ring, with the nitrogen at position 6 and the carbonyl carbon at position 7.
An Ether Bridge: An oxygen atom forms a single-atom bridge between positions 1 and 5, creating an ether linkage. This also means the structure incorporates a tetrahydrofuran (B95107) ring system.
A Rigid, Strained Structure: Unlike the planar amide bonds found in simple, unstrained lactams, the geometric constraints of the bridged system force the amide bond into a non-planar conformation. nih.gov This structural distortion is a hallmark of bridged lactams and significantly influences their chemical reactivity, particularly their susceptibility to ring-opening reactions. nih.gov
Significance in Heterocyclic Chemistry
The primary significance of 8-Oxa-6-azabicyclo[3.2.1]octan-7-one in heterocyclic chemistry lies in its role as a monomer for ring-opening polymerization. capes.gov.br The inherent strain in its bicyclic lactam structure makes it an excellent candidate for this type of polymerization, which proceeds readily to form high molecular weight polymers. researchgate.net
The resulting polymer is a novel polyamide, specifically a type of polyamide 4, where the polymer backbone consists of alternating amide linkages and tetrahydropyran (B127337) rings. acs.org The presence of the oxygen atom from the original ether bridge in the repeating unit of the polymer chain imparts increased hydrophilicity (water-attracting properties) compared to conventional polyamides like nylon 6. acs.org This makes BOL-derived polymers attractive for applications requiring materials with high water absorption, such as specialized hydrophilic membranes. researchgate.netacs.org Furthermore, the synthesis of optically active forms of BOL allows for the creation of conformationally regular and optically active polyamides. acs.org
Overview of Research Trajectories
Research on 8-Oxa-6-azabicyclo[3.2.1]octan-7-one has progressed along several key trajectories since its initial synthesis and characterization.
Synthesis and Polymerization: Initial studies focused on the synthesis of the monomer and exploring its polymerization behavior. capes.gov.br Researchers investigated anionic ring-opening polymerization to produce high molecular weight polyamides and studied the properties of the resulting polymers. acs.orgjst.go.jp
Structural Analysis: Detailed structural studies using X-ray crystallography have been conducted on BOL and its derivatives. These analyses have provided precise information on bond lengths, bond angles, and the crystalline packing of the molecules, confirming the non-planar nature of the lactam group.
Advanced Materials Development: A significant research trajectory involves leveraging the unique properties of BOL-derived polyamides for specific applications. A key example is the development of novel hydrophilic polyamide membranes through the polymerization of optically active BOL, demonstrating its potential in materials science. acs.org
Derivative Synthesis: The synthesis of functionalized derivatives of the 8-Oxa-6-azabicyclo[3.2.1]octane scaffold is an area of interest for creating molecules with tailored properties or for use as complex building blocks in organic synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLSZKCXQYNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782361-57-2 | |
| Record name | 3-oxa-6-azabicyclo[3.2.1]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Oxa 6 Azabicyclo 3.2.1 Octan 7 One and Its Derivatives
General Synthetic Strategies for Bicyclic Oxalactams
The formation of bicyclic oxalactams, such as the 8-oxa-6-azabicyclo[3.2.1]octane system, is often accomplished through intramolecular cyclization reactions. rsc.org This approach typically involves a suitably functionalized precursor, often derived from a heterocyclic starting material, which undergoes ring closure to form the bicyclic structure. For example, the cyclization of a substituted carboxamide can be induced by heat or chemical reagents to yield the target lactam. oup.com
Another powerful strategy for constructing related bicyclic frameworks is the use of cycloaddition reactions. While not always directly yielding the lactam, methods like the [5+2] cycloaddition can efficiently generate the core oxabicyclo[3.2.1]octene ring system. nih.gov These intermediates can then be further modified to produce the desired lactam structure. Rearrangement reactions, such as the Beckmann rearrangement, have also been employed for the synthesis of related azabicyclic systems and represent a potential, though less common, route. rsc.org
Specific Routes to 8-Oxa-6-azabicyclo[3.2.1]octan-7-one
A specific and effective synthesis for the parent compound, 8-oxa-6-azabicyclo[3.2.1]octan-7-one, starts from sodium 3,4-dihydro-2H-pyran-2-carboxylate. oup.com This starting material serves as a versatile precursor for various derivatives within this class of compounds. The general pathway involves the conversion of the carboxylate to a carboxamide, followed by subsequent reactions that lead to the formation of the bicyclic lactam. This foundational route provides the basis for creating more complex, substituted analogues.
The production of enantiomerically pure bicyclic oxalactams is critical for applications where specific stereochemistry is required, such as in the development of chiral polymers. An established method allows for the synthesis of the optically active (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one. acs.orgscilit.com Asymmetric 1,3-dipolar cycloadditions using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid have also been reported to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org These stereocontrolled strategies are essential for accessing specific isomers of the target compound. rsc.org
Synthesis of Substituted 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Derivatives
Halogenated derivatives of the core structure are important for further functionalization or for their use in polymerization studies. The synthesis of 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one provides a clear example of the synthetic strategy employed. oup.comoup.com The process begins with the same starting material, sodium 3,4-dihydro-2H-pyran-2-carboxylate, which is first converted to 3,4-dihydro-2H-pyran-2-carboxamide. This intermediate is then subjected to bromination. The resulting bromo-carboxamide is not isolated but is heated in solution, which induces an intramolecular cyclization to yield the final crystalline product. oup.com An alternative patented process for a similar compound, (1S, 4S, 5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, involves reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent like N-bromosuccinimide in the presence of a base such as calcium oxide. google.com
Table 1: Synthesis of 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one oup.com
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |
| 1 | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | (Details on conversion to amide) | 3,4-Dihydro-2H-pyran-2-carboxamide | - |
| 2 | 3,4-Dihydro-2H-pyran-2-carboxamide | 1. Bromine, Dimethylformamide, < -25 °C | 5-Bromo-3,4-dihydro-2H-pyran-2-carboxamide (unisolated) | - |
| 3 | 5-Bromo-3,4-dihydro-2H-pyran-2-carboxamide | 2. Heat at 110 °C for 1 h | 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one | 40% (from step 2 starting material) |
Modification at the nitrogen atom of the lactam ring allows for the introduction of various functional groups. N-acylated derivatives are typically prepared through the reaction of the parent 8-oxa-6-azabicyclo[3.2.1]octan-7-one with an appropriate acylating agent, such as an acyl chloride or anhydride. The synthesis of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, whose crystal structure has been studied in detail, follows this general principle. oup.comacs.org This reaction introduces the cinnamoyl group onto the lactam nitrogen, altering the compound's electronic and steric properties.
The synthesis of hydroxylated derivatives of the 8-oxa-6-azabicyclo[3.2.1]octan-7-one core is less directly documented in the literature. However, synthetic routes to related hydroxylated precursors and analogues provide insight into potential strategies. For instance, a multi-step process to generate the related 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride begins with 5-hydroxymethyl-2-furfuraldehyde. researchgate.netresearchgate.net This starting material is reduced to yield 2,5-bis(hydroxymethyl)tetrahydrofuran. This diol intermediate is then converted to a ditosylate and cyclized with an amine to form the bicyclic core. researchgate.netresearchgate.net This methodology highlights the use of hydroxylated tetrahydrofuran (B95107) precursors, which could potentially be adapted to synthesize hydroxylated versions of the target oxalactam.
Methodological Advancements in Related Bicyclic Lactam Synthesis
The construction of bicyclic lactam frameworks, such as the one found in this compound, is a key challenge in synthetic organic chemistry. A variety of innovative strategies have been developed to address this challenge, each with its own unique advantages in controlling stereochemistry and achieving molecular complexity. These methods often involve intricate cyclization reactions that form the characteristic fused or bridged ring systems.
The aza-Prins cyclization is a powerful method for the synthesis of nitrogen-containing heterocycles. acs.org This reaction involves the acid-catalyzed condensation of an amine and an aldehyde to form an iminium ion, which is then attacked by a tethered alkene. This process results in the formation of a new carbon-carbon and carbon-nitrogen bond, constructing the bicyclic system in a single step. The reaction is particularly useful for the synthesis of piperidines and pyrrolidines. acs.org
Recent advancements have focused on the development of catalytic and asymmetric versions of the aza-Prins cyclization. For instance, iron(III) salts have been used as sustainable catalysts for the silyl (B83357) aza-Prins cyclization to produce tetrahydroazepines under mild conditions. acs.org Furthermore, a relay strategy involving an asymmetric allylic alkylation followed by an aza-Prins cyclization/lactonization sequence has been developed for the construction of enantioenriched bridged piperidine-γ-butyrolactone skeletons. nih.gov In this sequence, the ester substituent plays a crucial role as an intramolecular nucleophile, terminating the aza-Prins reaction by trapping the intermediate piperid-4-yl cation species. nih.gov
| Reactants | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| 1-Amino-3-triphenylsilyl-4-pentenes, Aldehydes | FeCl₃ | Tetrahydroazepines | Mild reaction conditions, sustainable catalyst. acs.org |
| Allylic precursor, Amine, Aldehyde | Synergistic Cu/Ir-catalyst | Bridged piperidine-γ-butyrolactones | Asymmetric allylation followed by aza-Prins cyclization/lactonization. nih.gov |
Epoxide cyclization strategies offer a versatile route to bicyclic lactams through the intramolecular ring-opening of an epoxide by a tethered nucleophile. This approach is highly effective for the stereospecific formation of ring systems, as the stereochemistry of the epoxide precursor directly translates to the product. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the reaction conditions and the nature of the substrate.
A variety of hydroxy epoxides derived from hydroxy-alkenyl precursors can undergo intramolecular ring-opening to afford spiro-lactams. researchgate.net The regioselective formation of either a four or five-membered spirocyclic ring can be controlled by the stereochemistry of the epoxide and the reaction temperature. researchgate.net This methodology has been applied to the synthesis of polyfunctionalized beta-lactams. Additionally, a highly regio- and stereoselective synthesis of β,γ-disubstituted γ-lactams has been developed from epoxide acetates. nih.govacs.org This method involves the nucleophilic ring-opening of the epoxide followed by a reductive cyclization of the resulting γ-azido ester intermediate. nih.govacs.org
| Reactant | Key Transformation | Product Type | Key Features |
|---|---|---|---|
| Hydroxy-alkenyl derivatives | Epoxidation followed by intramolecular ring-opening | Spiro-lactams | Regioselectivity controlled by epoxide stereochemistry and temperature. researchgate.net |
| Epoxide acetates | Nucleophilic ring-opening followed by reductive cyclization | β,γ-disubstituted γ-lactams | Highly regio- and stereoselective. nih.govacs.org |
1,3-Dipolar cycloaddition is a powerful and widely used reaction for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile, such as an alkene or alkyne. In the context of bicyclic lactam synthesis, this strategy allows for the creation of complex, stereochemically rich scaffolds in a single step.
One common application involves the reaction of azomethine ylides with unsaturated bicyclic lactams. This intermolecular 1,3-dipolar cycloaddition is an efficient method for constructing the pyrrolidine (B122466) structural unit fused to a lactam core. acs.org The stereoselectivity of these reactions can be high, providing a route to highly substituted, chiral, nonracemic pyrrolidines. acs.org Another important variation is the nitrone-olefin cycloaddition, which generates an isoxazolidine (B1194047) that can be subsequently converted to a β-lactam. wikipedia.org A notable example is the Kinugasa reaction, where a nitrone reacts with a copper acetylide to form a β-lactam after rearrangement of the initial cycloadduct. wikipedia.org The intramolecular version of the nitrone-olefin cycloaddition has been utilized in the synthesis of various bridged bicycloalkanes. unl.edu
| 1,3-Dipole | Dipolarophile | Intermediate/Product | Key Features |
|---|---|---|---|
| Azomethine ylide | Unsaturated bicyclic lactam | Pyrrolidine-fused lactam | High diastereoselectivity, synthesis of chiral pyrrolidines. acs.orgacs.org |
| Nitrone | Alkene/Alkyne | Isoxazolidine/Isoxazoline | Precursor to β-lactams, as in the Kinugasa reaction. wikipedia.org |
| Diazoacetates/Nitrile Oxides | α-Methylene lactams | Spirocyclic heterocycles | Asymmetric synthesis of chiral spirocycles. nih.gov |
Oxidatively catalyzed condensation reactions represent a modern and efficient approach to the synthesis of bicyclic lactams. These methods often utilize transition metal catalysts, such as palladium and gold, to facilitate the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions.
Palladium-catalyzed oxidative amidation has been successfully employed to synthesize hydroxamic acid-containing bicyclic β-lactam cores. nih.govacs.org This intramolecular reaction proceeds between a pendant alkene and a β-lactam amide nitrogen, forming an exocyclic alkene that can be subsequently cleaved to a carboxylic acid. nd.edu Gold catalysts have also proven effective in the synthesis of lactams. A gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl amides provides access to chiral γ-lactams with excellent enantiomeric excess. organic-chemistry.orgacs.orgnih.gov In a more complex transformation, a gold-catalyzed cascade cyclization of alkenyl diynes, involving alkyne oxidation, carbene-alkyne metathesis, and cyclopropanation, has been developed to furnish tetracyclic γ-lactams. rsc.orgrsc.org Another approach involves the intramolecular condensation of keto-lactams, which can be challenging but offers a direct route to bicyclic vinylogous lactams. A method for this transformation involves the in situ formation of a silyl enol ether and lactam activation, followed by a tandem cyclocondensation. researchgate.net
| Method | Catalyst | Substrate | Product Type | Key Features |
|---|---|---|---|---|
| Oxidative Amidation | Palladium(II) | β-lactam with pendant alkene | Bicyclic β-lactam core | Diastereoselective, compatible with functional groups. acs.orgnd.edu |
| Cycloisomerization/Oxidation | Gold | Homopropargyl amide | Chiral γ-lactam | Excellent enantioselectivity, mild conditions. organic-chemistry.orgacs.org |
| Cascade Cyclization | Gold | Alkenyl diyne | Tetracyclic γ-lactam | Formation of three new rings in one step. rsc.orgrsc.org |
| Intramolecular Condensation | TBDMSOTf, Tf₂O | Keto-lactam | Bicyclic vinylogous lactam | Direct cyclization of common keto-lactams. researchgate.net |
Chemical Reactivity and Transformation Mechanisms
Ring-Opening Polymerization of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
The polymerization of BOL can be initiated by both anionic and cationic reagents, proceeding through distinct pathways involving the scission of different bonds within the bicyclic ring. oup.com This dual reactivity allows for the synthesis of polyamides with a tetrahydropyran (B127337) ring in the main chain, a structural motif analogous to the basic skeleton of cellulose. oup.com
Anionic polymerization of BOL proceeds via the scission of the N6-C7 amide bond. This process is typically initiated by a strong base and an N-acyllactam activator. The high reactivity of bicyclic oxalactams like BOL in base-catalyzed ring-opening polymerization is attributed to the strained nature of the bicyclic system. researchgate.net Studies involving the aminolysis of N-acyl derivatives of BOL with n-butylamine have shown that the amine attacks both the exocyclic and endocyclic carbonyl groups, which is in contrast to monocyclic N-benzoyllactams where only the exocyclic carbonyl reacts under similar conditions. researchgate.net This highlights the enhanced reactivity of the endocyclic amide bond in the bicyclic structure.
The anionic copolymerization of BOL with 2-pyrrolidone has been successfully carried out using potassium pyrrolidonate as a catalyst and N-acetyl BOL as an activator. jst.go.jp The resulting polymer contains randomly linked monomer units, and the polymerizability of BOL was found to be higher than that of 2-pyrrolidone under the studied conditions. jst.go.jp
In contrast to anionic polymerization, cationic oligomerization of BOL occurs through the scission of the C5-N6 bond. oup.comkisti.re.kr This reaction is typically initiated by catalysts such as trifluoromethanesulfonic acid or borontrifluoride etherate. researchgate.netresearchgate.net Structural analysis of the resulting dimer has confirmed the N-(2(e)-carbamoyltetrahydropyran-6(e)-yl)-8-oxa-6-azabicyclo[3.2.1]octan-7-one structure, providing evidence for the C5-N6 cleavage mechanism. researchgate.net
The study of polymerization kinetics is crucial for understanding the rates and mechanisms of polymer formation. youtube.com Polymerization can proceed through chain-growth or step-growth mechanisms, and various factors such as monomer and initiator concentrations, as well as temperature, influence the reaction rate. youtube.com Kinetic models help in elucidating the sequence of reactions and the rate at which polymers are formed. In the context of BOL, kinetic studies provide insights into the factors governing the polymerization process and the properties of the resulting polyamides.
Structure-Reactivity Relationships in Polymerization
The reactivity of bicyclic monomers like BOL is significantly influenced by their strained ring structures. researchgate.net The inherent ring strain facilitates ring-opening polymerization. Crystal structure analyses of BOL and its derivatives have provided valuable insights into the relationship between its molecular structure and reactivity. oup.com For instance, the acylation of the nitrogen atom in the lactam ring, as in N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, leads to an elongation of the N-C bond within the lactam-amide moiety. oup.com This structural change is believed to contribute to the increased reactivity of the lactam ring towards ring-opening.
Derivatization Reactions of the Bicyclic Core
The 6-azabicyclo[3.2.1]octane scaffold, which is the core structure of BOL, is a valuable motif in chemical and pharmaceutical research. nih.gov Various derivatization strategies have been developed to modify this core structure. For example, ene reductases have been utilized to facilitate an intramolecular β-C–H functionalization to synthesize bridged bicyclic nitrogen heterocycles containing the 6-azabicyclo[3.2.1]octane scaffold. nih.govillinois.edu Furthermore, the resulting 6-azabicyclo[3.2.1]octan-3-one can be converted to 6-azabicyclo[3.2.1]octan-3α-ols through enzymatic or chemical reduction methods. nih.govillinois.edu These derivatization reactions open up avenues for the synthesis of a wide range of compounds with potential applications.
Interactive Data Tables
Table 1: Polymerization Mechanisms of this compound (BOL)
| Polymerization Type | Bond Scission | Initiator/Catalyst | Resulting Product |
|---|---|---|---|
| Anionic Polymerization | N6-C7 | Strong Base / N-acyllactam | Polyamide |
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | BOL |
| 2-pyrrolidone | |
| potassium pyrrolidonate | |
| N-acetyl BOL | |
| trifluoromethanesulfonic acid | |
| borontrifluoride etherate | |
| n-butylamine | |
| N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one | |
| 6-azabicyclo[3.2.1]octan-3-one |
Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies
The crystal structure of the parent compound, 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL), was determined by the X-ray diffraction method. The analysis revealed the fundamental conformational characteristics of its bicyclic system.
| Crystal Data for this compound | |
| Formula | C₆H₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Dimensions | a = 10.926 Å |
| b = 9.115 Å | |
| c = 6.280 Å | |
| Molecules per Unit Cell (Z) | 4 |
To understand the influence of substituents on the bicyclic framework, derivatives such as 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one (Br-BOL) and N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one have also been analyzed.
The bromo-substituted derivative, Br-BOL, crystallizes in a similar orthorhombic system, with slight changes in cell dimensions due to the bulky bromine atom. The fundamental bicyclic structure, however, remains quite similar to the parent compound.
The N-cinnamoyl derivative presents a more significant structural alteration due to the addition of the cinnamoyl group at the nitrogen atom. Its crystal structure was determined to study the structure-reactivity relationship, revealing an elongation of the C-N bond in the lactam-amide moiety compared to the unmodified compound.
| Crystal Data for Substituted Derivatives | 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one | N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
| Formula | C₆H₈BrNO₂ | C₁₅H₁₅NO₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/a |
| Cell Dimensions | a = 10.708 Å | a = 24.122 Å |
| b = 11.053 Å | b = 6.990 Å | |
| c = 6.208 Å | c = 7.800 Å | |
| β = 94.27° | ||
| Molecules per Unit Cell (Z) | 4 | 4 |
In the crystal lattice of the parent this compound, molecules are interconnected through hydrogen bonds. Specifically, N–H···O hydrogen bonds form between the amide hydrogen (donor) of one molecule and the carbonyl oxygen (acceptor) of an adjacent molecule. These interactions link the molecules around a two-fold screw axis, creating infinite chains that extend along the c-axis of the crystal. This ordered, repeating network of hydrogen bonds is a key factor in the stability of the crystal packing.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the structure of the compound and understanding its behavior in non-crystalline states.
While NMR spectroscopy is a standard technique for the structural elucidation of such compounds, specific, detailed experimental ¹H and ¹³C NMR data (chemical shifts and coupling constants) for the parent this compound are not available in the provided search results. Characterization of various substituted derivatives by ¹H and ¹³C NMR has been reported, confirming their respective structures. researchgate.nettandfonline.com
High-Resolution Mass Spectrometry is used to determine the precise molecular formula of a compound by measuring its exact mass. For this compound, HRMS provides confirmation of its elemental composition. guidechem.com The expected monoisotopic mass corresponds to its molecular formula, C₆H₉NO₂. guidechem.com
| HRMS Data for this compound | |
| Molecular Formula | C₆H₉NO₂ |
| Monoisotopic Mass | 127.0633 g/mol |
| Molecular Weight | 127.143 g/mol |
Computational and Theoretical Investigations
Computational and theoretical chemistry serve as powerful tools for understanding the three-dimensional structure and dynamic behavior of bicyclic molecules like this compound. These methods provide insights into the stable arrangements of atoms in space (conformations) and the energy required to transition between them.
The 3-Oxa-6-azabicyclo[3.2.1]octane framework, a core structure in medicinal and organic chemistry, is a conformationally restricted system. montclair.edu Theoretical investigations, particularly using Density Functional Theory (DFT), have been employed to analyze the conformational preferences of related bicyclic diamine scaffolds, such as 8-oxa-3-azabicyclo[3.2.1]octane amines. montclair.edu
These computational studies reveal that the ring system containing the nitrogen atom can adopt two principal orientations: a chair-like conformation and a boat-like conformation. montclair.edu For the [3.2.1] bicyclic templates, the chair-like conformation is generally found to be the more stable and, therefore, the preferred arrangement. montclair.edu This preference is a critical factor in ligand design, as the fixed spatial arrangement of substituents influences how the molecule interacts with biological targets. montclair.edu
In similar 8-oxabicyclo[3.2.1]octane derivatives, a combination of Nuclear Magnetic Resonance (NMR) data and computational geometry optimizations (using methods like AM1, HF/6-31G, and DFT/B3LYP/6-31G) has also been used to determine the conformation of the pyran ring within the bicyclic system. researchgate.net These studies confirmed that a chair conformation is typically the most stable. researchgate.net
Computational studies on related [3.2.1] bicyclic templates have quantified the energetic landscape of the conformational transition between the chair-like and boat-like forms. The energy barrier for this transition is calculated to be comparatively low, specifically less than 9 kcal/mol. montclair.edu This indicates that while the chair-like form is more stable, the molecule possesses enough flexibility to potentially adopt a boat-like conformation.
The relative stability of these conformations for various [3.2.1] and [3.2.2] bicyclic diamine templates has been systematically studied. The key findings from these in silico investigations are summarized below. montclair.edu
Table 1: Relative Energy of Bicyclic Amine Conformations
| Template | Conformation | Relative Energy (kcal/mol) |
| [3.2.1] exo-amine | Chair-like | 0.00 |
| Boat-like | 2.11 | |
| [3.2.1] endo-amine | Chair-like | 0.00 |
| Boat-like | 3.32 | |
| 8-Oxa-[3.2.1] exo-amine | Chair-like | 0.00 |
| Boat-like | 2.89 | |
| 8-Oxa-[3.2.1] endo-amine | Chair-like | 0.00 |
| Boat-like | 3.38 |
Data derived from computational analysis of related bicyclic diamine scaffolds. The benzyl (B1604629) group was replaced by hydrogen for the calculations. montclair.edu
These calculations consistently show the chair-like conformation as the minimum energy structure for the [3.2.1] systems. montclair.edu The presence of substituents can further influence the potential energy surface. For instance, the addition of a t-butyl carbamate (B1207046) group on the primary nitrogen of related scaffolds can alter the energy landscape to such an extent that a local minimum for the boat-like conformation may no longer be found. montclair.edu
Stereochemical Aspects and Applications As Chiral Building Blocks
Chiral Synthesis and Stereocontrol
The controlled synthesis of enantiomerically pure bicyclic lactams is a significant challenge in organic chemistry. The rigid structure of the 3-Oxa-6-azabicyclo[3.2.1]octane core contains multiple stereocenters, the precise arrangement of which is crucial for its application as a chiral building block. While specific methods for the chiral synthesis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one are not extensively documented, general strategies for related oxa- and azabicyclic systems provide insight into potential synthetic routes.
One powerful method for constructing such bicyclic frameworks with high stereocontrol is the intramolecular cycloaddition reaction. For instance, a Brønsted acid-catalyzed [5+2] cycloaddition using chiral, non-racemic molybdenum scaffolds has been shown to produce various oxa- and azabicyclo[3.2.1]octene ring systems with high enantiopurity. nih.gov This method allows for the installation of four stereocenters in a single step with excellent control over the resulting stereochemistry. nih.gov Subsequent chemical modification of the resulting octene could yield the target saturated lactam, this compound.
Another approach involves the stereoselective cyclization of a carefully designed acyclic precursor. For example, the synthesis of the isomeric 6-Oxa-2-azabicyclo[3.2.1]octane scaffold has been achieved with high diastereoselectivity through an aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives. nih.govnih.gov This highlights the strategy of embedding the desired stereochemical information within a starting material sourced from the chiral pool to guide the formation of the bicyclic product.
The table below summarizes general strategies applicable to the stereocontrolled synthesis of related bicyclic scaffolds.
| Synthetic Strategy | Key Features | Stereocontrol Method | Potential Applicability |
| Intramolecular [5+2] Cycloaddition | Convergent; forms multiple stereocenters in one step. | Use of chiral organometallic scaffolds. nih.gov | High potential for enantioselective synthesis of the core structure. |
| Aza-Prins Cyclization | Diastereoselective formation of the bicyclic system from acyclic precursors. | Substrate control using chiral starting materials (e.g., α-hydroxyaldehydes). nih.govnih.gov | Applicable if a suitable acyclic precursor can be synthesized. |
| Ring-Opening/Recyclization | Transformation of an existing bicyclic lactone into a new bicyclic lactam. | Use of chiral amines or auxiliaries during the ring-opening step. | Potentially applicable using a precursor like 6-oxabicyclo[3.2.1]oct-3-en-7-one. |
Role in the Construction of Complex Organic Scaffolds
Chiral bicyclic lactams are highly sought-after building blocks in organic synthesis due to their conformational rigidity and densely packed functional groups. They provide a robust framework upon which additional complexity can be built, allowing access to novel chemical space.
The azabicyclo[3.2.1]octane core, often referred to as the tropane (B1204802) skeleton, is central to a vast family of alkaloids with a wide range of biological activities, including atropine (B194438) and cocaine. uni-regensburg.de Consequently, synthetic analogues and isomers like this compound are of significant interest in drug discovery as they can mimic the three-dimensional structure of these natural products while offering different properties. The incorporation of an oxygen atom in the bridge and the specific placement of the lactam functionality can influence binding affinity to biological targets, as well as pharmacokinetic properties like solubility and metabolic stability.
While direct examples of bioactive molecules synthesized from this compound are scarce in the literature, its isomeric counterpart, 8-oxa-3-azabicyclo[3.2.1]octane, has been identified as a valuable building block for synthesizing bioactive molecules. uni.lu This suggests that the 3-Oxa-6-azabicyclo[3.2.1]octane scaffold holds similar promise for the development of novel therapeutic agents.
Derivatization for Stereoselective Transformations
Once obtained in enantiopure form, this compound can be chemically modified to introduce new functional groups and stereocenters. The lactam carbonyl group is a key site for such derivatizations.
Stereoselective reduction of the carbonyl group can lead to the corresponding amino-alcohols. For the related 6-azabicyclo[3.2.1]octan-3-one system, reduction has been shown to proceed with high stereoselectivity, yielding either the endo or exo alcohol depending on the choice of reducing agent. researchgate.net This transformation would provide access to a new set of chiral building blocks with different connectivity for further synthesis.
Another point of derivatization is the lactam nitrogen. Alkylation or acylation at this position can introduce various substituents. Furthermore, the carbon atom alpha to the carbonyl (C-8) could potentially be functionalized. Stereoselective alkylation at this position, controlled by the inherent chirality of the bicyclic system, would be a powerful tool for building molecular complexity. Such transformations are crucial for systematically exploring the structure-activity relationship (SAR) of new bioactive compounds derived from this scaffold.
The following table outlines potential derivatization strategies and their synthetic utility.
| Derivatization Reaction | Reagents / Conditions | Resulting Structure | Synthetic Application |
| Stereoselective Carbonyl Reduction | L-Selectride or NaBH₄/CeCl₃ | Chiral amino-alcohols | Access to new chiral scaffolds; intermediates for ligands or natural product analogues. |
| N-Alkylation / N-Acylation | Alkyl halides/base; Acyl chlorides | N-substituted lactams | Introduction of diversity; modification of biological activity and physical properties. |
| Alpha-Alkylation | Strong base (e.g., LDA) followed by electrophile | C-8 substituted lactam | Creation of a new stereocenter; construction of more complex molecular frameworks. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis often begins with bromination of precursor lactones (e.g., using N-bromosuccinimide with CaO/Ca(OH)₂ in dichloromethane or toluene) followed by ring-opening reactions. Optimization includes solvent selection (e.g., cyclopentyl methyl ether for stability) and purification via continuous flow reactors or chromatography . Photolysis of N-chloroamides in benzene can yield chloro derivatives, with LiAlH₄ reduction and acetylation steps achieving ~86% yield .
- Key Challenges : Competing side reactions (e.g., over-bromination) require precise stoichiometric control .
Q. How is spectroscopic characterization (e.g., IR, NMR) performed for structural confirmation?
- Methodology :
- IR Spectroscopy : Peaks at 1680–1690 cm⁻¹ confirm lactam carbonyl groups, while 1625 cm⁻¹ indicates acetylated derivatives .
- NMR : Distinct methyl singlets (δ 1.36–3.04 ppm) and bicyclic proton environments (e.g., δ 3.65–4.32 ppm) resolve stereochemical configurations .
- X-ray Crystallography : Resolves hydrogen bonding (e.g., O–H⋯O interactions at 166–180 pm) and absolute stereochemistry .
Advanced Research Questions
Q. What reaction mechanisms govern the cationic oligomerization of this compound?
- Mechanistic Insight : Protonation at the oxamide unit triggers 5C-6N bond cleavage (vs. typical lactam 6N-7C scission), forming oligomers via trifluoromethanesulfonic acid catalysis. Structural analysis of dimers confirms tetrahydropyran-carbamoyl linkages .
- Applications : Oligomers serve as precursors for polyamide materials with tailored thermal stability .
Q. How does stereochemistry influence pharmacological activity in derivatives?
- Structure-Activity Relationships (SAR) :
- Analgesic Activity : 1-(3-Hydroxyphenyl)-6,7-dimethyl derivatives show balanced antagonist-analgesic profiles, with stereospecificity (e.g., (+)-enantiomers) critical for receptor binding .
- Antibacterial Activity : Substituents at C3 (e.g., chlorophenyl groups) enhance β-lactamase inhibition, while cis-configurations improve membrane penetration .
Q. What limitations exist in reduction reactions of bicyclic lactams using BF₃-B₂H₆?
- Mechanistic Limitation : BF₃-B₂H₆ fails to reduce 6-oxabicyclo[3.2.1]octan-7-one due to conformational rigidity, favoring ring-opening over ether formation. Alternative reductants (e.g., LiAlH₄) are preferred for secondary amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
